N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a (2,4-dimethylphenyl)sulfanyl group and at position 2 with an acetamide moiety linked to a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-6-7-17(14(2)10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPAPEDDRRLWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound characterized by a complex structure that includes a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The IUPAC name of the compound highlights its intricate design, which combines various functional groups that may contribute to its biological activity. The structure can be represented as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring with two nitrogen atoms. |
| Chlorophenyl Group | A phenyl ring substituted with a chlorine atom. |
| Dimethylphenyl Sulfanyl Group | A phenyl ring with two methyl groups and a sulfur atom. |
| Acetamide Group | An amide functional group contributing to solubility and reactivity. |
Biological Activity Overview
Research indicates that compounds containing triazole structures often exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the chlorophenyl and sulfanyl groups further enhances the potential for diverse interactions with biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with various receptors can modulate physiological responses.
- Antimicrobial Activity : Potential efficacy against bacterial and fungal strains has been noted in preliminary studies.
Research Findings
Several studies have investigated the biological effects of this compound and related derivatives. Below are summarized findings from key research articles:
Antimicrobial Activity
A study focused on derivatives similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. For instance:
- IC₅₀ Values : Compounds showed IC₅₀ values ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed:
- The compound exhibited low cytotoxicity against human cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values exceeding 30 µg/mL.
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be influenced by structural modifications:
- Substituents on the phenyl rings significantly affect antimicrobial potency.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 | Significant inhibition |
| Antibacterial | Escherichia coli | 5 | Moderate inhibition |
| Cytotoxicity | MCF-7 (breast cancer) | >30 | Low cytotoxicity |
Case Studies
- Antitubercular Activity : A related compound was tested for its efficacy against Mycobacterium tuberculosis strains and showed promising results with IC₉₀ values indicating strong activity.
- Pharmacokinetics : Studies on absorption and metabolism suggest favorable pharmacokinetic profiles for similar compounds in this class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the triazolopyrazine core, sulfanyl linkages, or acetamide substituents. Key differences lie in substituent groups, which influence physicochemical properties and biological activity.
Substituent Variations on the Triazolopyrazine Core
- 2-{8-[(4-Chlorobenzyl)Sulfanyl]-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}-N-(4-Methoxybenzyl)Acetamide (): The 4-chlorobenzylsulfanyl group increases electronegativity compared to the 2,4-dimethylphenyl group in the target compound.
- N-(2,5-Dimethylphenyl)-2-{8-[(4-Chlorobenzyl)Sulfanyl]-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide ():
Sulfanyl and Acetamide Modifications
- The 3-methoxyphenyl group introduces a polar substituent, contrasting with the 3-chlorophenyl group in the target compound .
- N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ():
Data Tables: Structural and Functional Comparisons
*Estimated using ChemSpider data.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
